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molecular formula C8H10FNO B1209305 4-(2-Aminoethyl)-2-fluorophenol CAS No. 404-84-2

4-(2-Aminoethyl)-2-fluorophenol

Cat. No. B1209305
M. Wt: 155.17 g/mol
InChI Key: MBQWGRWJFUWYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732444B2

Procedure details

Intermediate 82 was dissolved in 200 mL of 48% aqueous HBr and the mixture heated to reflux for 2 hours. The Solvent was removed by rotary evaporation. The residue was taken up in 100 mL of ethanol and the solvent again removed. This was repeated twice more to remove residual water. LC-MS showed the product was >90% pure had the expected M+H+ of 156.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:10][CH2:11][NH2:12])[CH:5]=[CH:6][C:7]=1[O:8]C>Br>[NH2:12][CH2:11][CH2:10][C:4]1[CH:5]=[CH:6][C:7]([OH:8])=[C:2]([F:1])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1OC)CCN
Name
Quantity
200 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The Solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the solvent again removed
CUSTOM
Type
CUSTOM
Details
to remove residual water

Outcomes

Product
Name
Type
Smiles
NCCC1=CC(=C(C=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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